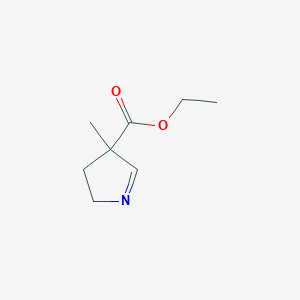
2-(Trifluoromethyl)quinoxaline
概要
説明
2-(Trifluoromethyl)quinoxaline is a heterocyclic compound with the empirical formula C9H5F3N2. It has a molecular weight of 198.14 . It is used as a building block in heterocyclic chemistry .
Synthesis Analysis
The synthesis of trifluoromethyl-substituted quinoxalines has been reported in several studies . The condensation of benzofuroxans with trifluoromethyl-substituted 1,3-dicarbonyl compounds in dry chloroform in the presence of triethylamine leads to a series of key 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides .Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinoxaline consists of a quinoxaline core with a trifluoromethyl group attached . The SMILES string representation of the molecule is FC(F)(F)c1cnc2ccccc2n1 .Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoxaline is a powder with a melting point of 60-65 °C . It is considered non-combustible .科学的研究の応用
Synthesis and Optical Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized using various analytical and spectroscopic techniques . These compounds have been studied for their optical properties such as absorption, emission, quantum yield, effect of solvent polarities, and Aggregation Induced Emission (AIE) .
Morphological Studies
The same Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have also been used in morphological studies . The compounds exhibited fluorescence in solid state and AIE state due to the restricted intramolecular rotation .
Materials Science
Trifluoromethyl substituted quinoxaline compounds have attracted substantial interest in various fields of chemistry including materials science. They are used in the development of industrially useful elements like dyes, optical, electro-luminescent materials .
Pharmaceutical Research
These compounds have also found applications in pharmaceutical research. Quinoxaline and its derivatives have been extensively synthesized for the development of industrially useful elements and were also well-established in the field of biological sciences .
Organic Synthesis
Trifluoromethyl substituted quinoxaline compounds are used in organic synthesis. The uniqueness of compounds containing fluorine was attributed to the facts that fluorine is the most electronegative element in the periodic table, it is the most reactive halogen and also fluorine is the smallest substituent other than hydrogen or hydrogen’s isotopes .
Biochemical Research
As a molecular probe used for biochemical research, fluorescent heterocyclic compounds are enticing substantial attention . The trifluoromethyl substituted quinoxaline compounds have attracted substantial interest in various fields of chemistry including the agrochemical and pharmaceutical industries .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure (respiratory system) .
将来の方向性
Quinoxaline derivatives, including 2-(Trifluoromethyl)quinoxaline, have been the subject of ongoing research due to their diverse therapeutic uses . They have been studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders .
作用機序
Target of Action
2-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound . The primary target of this compound is the respiratory system . The compound interacts with the respiratory system, causing changes that can lead to acute toxicity .
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes that can result in acute toxicity
Biochemical Pathways
Quinoxaline derivatives have been found to have various multifunctional properties and can interact with many targets, receptors, or microorganisms
Result of Action
It is known that the compound can cause acute toxicity in the respiratory system
特性
IUPAC Name |
2-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNKFWTSLVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438535 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinoxaline | |
CAS RN |
148853-42-3 | |
| Record name | 2-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide](/img/structure/B128056.png)

![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)







